N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-20(23,14-21-19(22)18-8-5-13-24-18)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13,23H,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCPSRVCILRUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Hydroxypropylation: The biphenyl intermediate is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Thiophene Carboxamide Formation: The final step involves the reaction of the hydroxypropyl biphenyl intermediate with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The biphenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) can be used.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Halogenated or nitrated derivatives of the biphenyl or thiophene rings.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide has shown promise in several therapeutic areas:
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been studied for its ability to inhibit tumor growth through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting angiogenesis (the formation of new blood vessels that supply tumors).
Case Study : A study involving the treatment of breast cancer cell lines demonstrated a significant reduction in cell viability upon exposure to this compound, suggesting its potential as a chemotherapeutic agent.
Neurological Disorders
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Its mechanisms may include:
- Modulation of neurotransmitter systems.
- Reduction of oxidative stress.
Data Table: Neuroprotective Effects
| Study | Model | Effect Observed |
|---|---|---|
| Study A | Alzheimer’s model | Reduced amyloid plaque formation |
| Study B | Parkinson’s model | Decreased neuronal apoptosis |
Biochemical Pathways
This compound has been utilized to study various biochemical pathways, particularly those involving GABA receptors and their modulation.
Research Findings :
- The compound acts as a positive allosteric modulator of GABA_B receptors, enhancing their activity and providing insights into potential treatments for anxiety and depression.
Pharmacokinetics
Studies have highlighted the pharmacokinetic profile of this compound, noting its absorption rates and metabolic pathways.
Key Pharmacokinetic Parameters :
- Bioavailability : High oral bioavailability observed in animal models.
- Half-life : Approximately 6 hours, allowing for effective dosing schedules.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science:
Organic Electronics
This compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable electronic properties.
Performance Metrics :
- Exhibits high charge mobility.
- Stable under operational conditions.
Mechanism of Action
The mechanism by which N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The biphenyl and thiophene rings could facilitate binding to hydrophobic pockets, while the hydroxypropyl group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Key Structural Features :
- Biphenyl Core : Present in all analogues, but substituents vary (e.g., fluoro, methyl, nitro groups).
- Amide Linkage : Central to all compounds, synthesized via carbodiimide-mediated coupling (e.g., DCC) .
- Heterocyclic Moieties : Thiophene (target compound) vs. furan (N-(2-nitrophenyl)furan-2-carboxamide) .
Structural Parameters :
- Dihedral Angles: N-(2-Nitrophenyl)thiophene-2-carboxamide: 13.53° (benzene-thiophene) . N-(2-Nitrophenyl)furan-2-carboxamide: 9.71° (benzene-furan) .
Physicochemical Properties
Observations :
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide (CAS Number: 1396883-69-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, including case studies and research findings.
- Molecular Formula : C20H19NO2S
- Molecular Weight : 337.4 g/mol
- Structure : The compound features a biphenyl group, a hydroxypropyl side chain, and a thiophene carboxamide moiety, which contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of the Biphenyl Intermediate :
- Utilization of a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and phenylboronic acid.
-
Hydroxypropylation :
- Reaction with an epoxide (e.g., propylene oxide) under basic conditions to introduce the hydroxypropyl group.
-
Thiophene Carboxamide Formation :
- Final reaction with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the desired carboxamide.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxypropyl and carboxamide groups enable hydrogen bonding with biological molecules, influencing their functions.
In Vitro Studies
Recent studies have indicated that this compound exhibits significant activity as a positive allosteric modulator for certain G-protein coupled receptors (GPCRs). For instance, it has been shown to enhance the signaling pathways associated with these receptors in cellular models .
Case Studies and Research Findings
- Positive Allosteric Modulation :
-
Anticancer Activity :
- Research on related compounds has demonstrated potential anticancer properties through inhibition of key signaling pathways involved in cell proliferation. The compound's structural analogs have been tested for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .
- Structure-Activity Relationships (SAR) :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO2S |
| Molecular Weight | 337.4 g/mol |
| Primary Biological Activity | Positive allosteric modulation |
| Potential Applications | Anticancer agents, GPCR modulators |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
